molecular formula C20H18N4O4S B14988792 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876890-43-6

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14988792
CAS No.: 876890-43-6
M. Wt: 410.4 g/mol
InChI Key: AXFAUDATVDEIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzodioxin, dimethoxybenzyl, triazolo, and thiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of substituted benzene-1,2-diols with propargylic carbonates in the presence of palladium catalysts . This method allows for the formation of the benzodioxin ring system with high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple pharmacophores, which may result in synergistic effects and enhanced biological activity compared to its individual components.

Properties

CAS No.

876890-43-6

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O4S/c1-25-13-8-7-12(9-16(13)26-2)10-18-23-24-19(21-22-20(24)29-18)17-11-27-14-5-3-4-6-15(14)28-17/h3-9,17H,10-11H2,1-2H3

InChI Key

AXFAUDATVDEIMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.